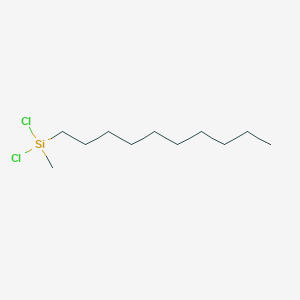

Dichlorodecylmethylsilane

Descripción general

Descripción

Dichlorodecylmethylsilane is a compound that is part of a broader class of organosilicon compounds known as disilanes, which contain two silicon atoms bonded together. The compound is not explicitly mentioned in the provided papers, but its characteristics can be inferred from the studies on similar dichloromethylsilane derivatives. These compounds are of interest due to their potential applications in the synthesis of functional materials and their unique chemical properties.

Synthesis Analysis

The synthesis of dichlorodecylmethylsilane-like compounds involves the coupling of chlorosilanes under various conditions. For instance, the synthesis of alpha,omega-dichloro-polymethylphenylsilane, a related compound, is achieved through Wurtz-type reductive coupling, which is sensitive to work-up conditions, reaction time, monomer concentration, and temperature . Similarly, the synthesis of disilanes with chloromethyl groups has been explored, with (dichloromethyl)pentamethyldisilane undergoing intramolecular rearrangement with anhydrous aluminum chloride to yield different products depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of dichlorodecylmethylsilane and related compounds can be characterized using various spectroscopic techniques. For example, the chlorine-end functionalization in alpha,omega-dichloro-polymethylphenylsilane was confirmed by Si-29 NMR spectroscopy, and the concentration of end-groups was determined by elemental analysis of chlorine . The molecular and electronic structures of different ring sizes in cyclic polysilanes were interpreted based on NMR parameters .

Chemical Reactions Analysis

Dichloromethylsilane derivatives participate in a variety of chemical reactions. For instance, (dichloromethyl)pentamethyldisilane can undergo intramolecular rearrangement to form different products . The reactions of dichloropermethylsilanes with dilithium phenylphosphide yield novel heterocyclic phosphasilanes . Additionally, the hydrosilylation of methylenecyclopropane with dichloro(methyl)silane results in the addition to the multiple bond and the opening of the three-membered ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorodecylmethylsilane-like compounds are influenced by their molecular structure. The synthesis conditions can greatly affect the yield and molecular weight distribution of these compounds, as seen in the synthesis of alpha,omega-dichloro-polymethylphenylsilane . The reactivity of these compounds is also notable, as seen in the various reactions they can undergo, including intramolecular rearrangements and hydrosilylation .

Aplicaciones Científicas De Investigación

Each of these applications involves the use of functionalized silica nanoparticles, which have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

-

Multimetallic Salen Complexes : Multimetallic salen complexes have found utility in a number of fields from materials chemistry to catalysis . The development of new synthetic strategies to multitopic ligands based on Schiff base chemistry, and the isolation and study of the resulting metal complexes are some of the applications .

-

Silylzinc Reagents : The increased synthetic utility of organosilanes has motivated researchers to develop milder and more practical synthetic methods . Silylzinc reagents, which are typically the most functional group tolerant, are notoriously difficult to synthesize because they are obtained by a pyrophoric reaction of silyllithium . A synthetic method that can avoid silyllithium and involves a direct synthesis of silylzinc reagents from silyl halides is arguably the simplest and most economical strategy .

-

Cyclodextrin Liquid Crystals : Cyclodextrin-based liquid crystals and their emerging applications are described in this tutorial review . Although cyclodextrins are among the best studied macrocyclic host molecules and liquid crystals have found widespread technological applications .

-

Transition Metal Dichalcogenides for Biomedical Applications : Nanosheets of transition metal dichalcogenide (TMDs), the graphene-like two-dimensional (2D) materials, exhibit a unique combination of properties and have attracted enormous research interest for a wide range of applications including catalysis, functional electronics, solid lubrication, photovoltaics, energy materials and most recently in biomedical applications .

-

Electrocatalysis and Energy Storage : 2D TMD materials (such as MoS2, MoSe2, WTe2, WS2, and WSe2) are interesting for fundamental studies and for applications in high-end electronics, spintronics, optoelectronics, electrocatalysis, energy harvesting, flexible electronics, water splitting, DNA sequencing, and personalized medicine .

-

Acylsilanes in Organic Synthesis : The recently developed quick synthetic method for acylsilanes makes the chemistry even more attractive. The highlight covers the selected representative examples and focuses on their possible utilities in the future .

Safety And Hazards

Propiedades

IUPAC Name |

dichloro-decyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24Cl2Si/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVFNJHZBMHRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885003 | |

| Record name | Silane, dichlorodecylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, dichlorodecylmethyl- | |

CAS RN |

18051-88-2 | |

| Record name | Dichlorodecylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18051-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorodecylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorodecylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorodecylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodecylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[a,o]perylene](/img/structure/B92097.png)

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)